Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-
Description
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- (hereafter referred to as Compound X), is a synthetic piperidine derivative featuring a benzo[b]thiophene scaffold substituted with an amino group at position 5 and linked to the piperidine ring via a carbonyl group. This structure combines the conformational flexibility of the piperidine moiety with the aromatic and electronic properties of the benzo[b]thiophene system.
Properties
CAS No. |
832102-94-0 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
(5-amino-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N2OS/c15-11-4-5-12-10(8-11)9-13(18-12)14(17)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,15H2 |
InChI Key |
RZJDNTBSGPAANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation via Amide Coupling
A preferred and documented method involves the reaction between a benzothiophene carboxylic acid derivative and piperidine in the presence of coupling agents and bases. The key steps are:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of benzothiophene carboxylic acid derivative (Compound III) | Starting from benzo[b]thiophene derivatives, functionalized at position 2 with carboxylic acid or activated ester groups | Provides the acid functionality for coupling |
| 2 | Coupling reaction with 5-aminotetrazole (or piperidine in analogous cases) | Use of coupling agents such as 1,1'-carbonylbis(1H-imidazole), dicyclohexylcarbodiimide, or 1,3-diisopropylcarbodiimide; base such as triethylamine; solvents like tetrahydrofuran, dimethylformamide, or acetonitrile; reflux for 4-24 hours | Formation of amide bond linking benzothiophene to piperidine moiety |
| 3 | Work-up and purification | Washing with cold dilute potassium carbonate, water; drying over sodium sulfate; concentration; recrystallization | Isolation of pure Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- |
This method was described in patent DK169326B1, which details the coupling of benzothiophene derivatives with amines using coupling agents and bases in polar aprotic solvents under reflux conditions for extended periods (4-24 hours) to ensure complete reaction.
Alternative Synthetic Routes
While the main approach is amide coupling, other methods involve multi-step synthesis of the piperidine moiety followed by its attachment to the benzothiophene derivative:
- Synthesis of substituted piperidine intermediates such as 1-benzyl-4-piperidinone derivatives.
- Formation of intermediates like 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine via addition reactions with piperidine and catalysts.
- Reduction steps to obtain 1-benzyl-4-piperidinylpiperidine.
- Final deprotection or modification to yield the target piperidine derivative.
These steps are detailed in patent CN1583742A, although this patent focuses on piperidine derivatives without the benzothiophene carbonyl substitution. The methodology includes hydrolysis, decarboxylation, addition, reduction, and salt formation steps, which can be adapted for the target compound synthesis.
Reaction Conditions and Parameters
| Parameter | Details | Comments |
|---|---|---|
| Coupling Agents | 1,1'-carbonylbis(1H-imidazole), dicyclohexylcarbodiimide, 1,3-diisopropylcarbodiimide | Facilitate amide bond formation |
| Bases | Triethylamine | Neutralizes acid byproducts, promotes coupling |
| Solvents | Tetrahydrofuran, dimethylformamide, acetonitrile (preferred) | Polar aprotic solvents enhance reaction rates |
| Temperature | Reflux (approx. 60-80°C depending on solvent) | Ensures sufficient energy for coupling |
| Reaction Time | 4 to 24 hours | Prolonged reflux for complete conversion |
| Work-up | Washing with dilute potassium carbonate and water, drying over sodium sulfate | Removes impurities and residual reagents |
| Purification | Concentration under reduced pressure, recrystallization | Yields pure product |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield / Remarks |
|---|---|---|---|---|---|
| Amide coupling (preferred) | 5-aminobenzo[b]thiophene-2-carboxylic acid derivative + piperidine | Coupling agents (e.g., 1,1'-carbonylbis(1H-imidazole)), triethylamine | Acetonitrile, tetrahydrofuran, or DMF | Reflux 4-24 h | High purity product; scalable |
| Multi-step piperidine synthesis + coupling | Benzyl-protected piperidine intermediates | Reducing agents, catalysts, solvents | Benzene, organic solvents | Multiple steps: reflux, reduction, extraction | Adaptable for complex derivatives |
Research Findings and Notes
- The use of coupling agents is critical for efficient amide bond formation between the benzothiophene carboxylic acid derivatives and piperidine.
- Solvent choice affects reaction rate and product purity; acetonitrile is preferred for its polarity and boiling point.
- Reaction times vary widely; optimization depends on scale and purity requirements.
- The presence of the amino group on the benzothiophene ring requires careful control to avoid side reactions.
- Post-reaction purification steps such as washing with potassium carbonate solution help remove acidic impurities.
- The described methods are supported by patent literature, confirming their industrial applicability and reproducibility.
Chemical Reactions Analysis
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Scientific Research Applications
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Heterocyclic Core: Compound X and BTCP share the benzo[b]thiophene motif, but BTCP lacks the amino group and uses a cyclohexyl spacer instead of a direct carbonyl linkage. This spacer may influence binding orientation in TryR inhibition .
Carbonyl vs. Cyclohexyl Linkers : Direct carbonyl linkages (as in Compound X) may reduce steric hindrance compared to BTCP’s cyclohexyl group, possibly improving target affinity.
Pharmacological and Electronic Properties
- Basic Nitrogen Impact: Unlike SYK-623 (a non-basic piperidine derivative), Compound X’s piperidine nitrogen is expected to retain basicity (pKa ~6–7), critical for interactions with acidic residues in enzyme active sites .
- Substituent Orientation: Computational studies (e.g., ) show that trifluoromethyl or sulfonyl groups alter the spatial arrangement of piperidine derivatives. Compound X’s 5-amino group may adopt a planar orientation, similar to the trigonal planar hybridization seen in trifluoroacetyl-piperidine analogs, optimizing receptor binding .
Biological Activity
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, is a specialized compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to evaluate its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- is characterized by a piperidine ring linked to a carbonyl group and a 5-aminobenzo[b]thien moiety. Its molecular formula is with a molecular weight of approximately 256.36 g/mol. The structural complexity of this compound contributes to its unique chemical properties and biological activities.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- | Contains a benzo[b]thien structure; potential anticancer properties | |
| Piperidine | Basic structure without additional functional groups | |
| Pyridine | Aromatic character enhances stability | |
| Piperazine | Greater basicity due to additional nitrogen |
Antimicrobial Properties
Preliminary studies indicate that Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- exhibits antimicrobial activity . The compound's interaction with various microbial targets suggests it may inhibit the growth of certain pathogens, making it a candidate for further research in infectious disease treatment .
Anticancer Potential
Research highlights the potential of this compound in anticancer applications . Its mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for cancer cell survival and proliferation. This makes it an attractive subject for drug development aimed at treating various cancers .
The biological activity of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- is thought to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor signaling pathways, thereby influencing cellular responses related to disease processes .
Study on Antioxidant Effects
A study investigated the effects of a related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), which demonstrated significant improvements in swimming endurance in mice. The compound increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels, suggesting enhanced metabolic performance . While this study does not directly involve Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, it illustrates the potential for piperidine derivatives to influence metabolic pathways positively.
Evaluation of Structural Variants
Research evaluating piperazine and piperidine derivatives has shown that modifications in their structures can significantly impact their binding affinities to adenosine receptors, which are implicated in neurodegenerative disorders. The findings suggest that structural variations can enhance or diminish biological activity, underlining the importance of chemical design in drug development .
Q & A
Q. What are the key synthetic strategies for preparing Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene core followed by coupling with a piperidine derivative. Key steps include:
- Acylation : Reacting 5-aminobenzo[b]thiophene-2-carboxylic acid with a piperidine derivative using coupling agents like EDCl/HOBt to form the amide bond .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) are critical for achieving >98% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -/-NMR and HRMS .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Analysis : Use -NMR to confirm the piperidine ring conformation and -NMR to verify carbonyl and aromatic carbons. IR spectroscopy identifies the amide C=O stretch (~1650–1680 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic distributions, HOMO-LUMO gaps, and potential reactive sites .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
Advanced Research Questions
Q. What methodologies are used to investigate the structure-activity relationships (SAR) of this compound as a Trypanothione Reductase (TryR) inhibitor?
- Analog Synthesis : Modify substituents on the benzo[b]thiophene (e.g., halogenation at position 5) or piperidine (e.g., N-methylation) to assess steric/electronic effects .
- Enzymatic Assays : Measure IC values using recombinant TryR (e.g., Trypanosoma brucei) via NADPH oxidation kinetics. Competitive inhibition mechanisms are validated via Lineweaver-Burk plots .
- Co-crystallization Studies : Resolve inhibitor-enzyme complexes (e.g., PDB: 6R7X) to identify binding motifs, such as hydrophobic interactions with the substrate-binding pocket .
Q. Table 1: Representative SAR Data for Piperidine-Based TryR Inhibitors
*SI = EC (mammalian cells) / EC (parasite).
Q. How should researchers resolve contradictions in biological activity data between enzyme inhibition and whole-cell assays?
Discrepancies often arise due to off-target effects or differential cell permeability. Strategies include:
- Target Validation : Use RNAi or CRISPR to knock down TryR in parasites; inactivity of the compound post-knockdown confirms target specificity .
- Membrane Permeability Assays : Measure intracellular accumulation via LC-MS/MS in T. brucei vs. mammalian cells .
- Metabolomic Profiling : Track changes in trypanothione levels (via LC-MS) to confirm on-target enzyme inhibition .
Q. What advanced techniques are employed to optimize pharmacokinetic properties of this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance solubility and oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/mouse) to assess metabolic half-life () and identify cytochrome P450 liabilities .
- In Vivo Efficacy : Test in murine models of African trypanosomiasis, monitoring parasitemia reduction and CNS penetration via CSF sampling .
Methodological Considerations
Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?
- Solvent Screening : Use high-throughput vapor diffusion (e.g., 96-well plates) with PEG-based precipitants.
- Cryoprotection : Soak crystals in glycerol or ethylene glycol (20–25%) before flash-freezing in liquid nitrogen .
- Synchrotron Radiation : Utilize high-flux beams (e.g., Diamond Light Source) to resolve weak diffraction patterns from small crystals (<100 μm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
